
Pomalidomide-amino-PEG5-NH2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-amino-PEG5-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker used in PROTAC (proteolysis-targeting chimeras) technology . This compound is used in the synthesis of molecules for targeted protein degradation, making it a valuable tool in chemical biology and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pomalidomide-amino-PEG5-NH2 hydrochloride is synthesized by incorporating a Pomalidomide-based cereblon ligand with a PEGylated crosslinker that has a pendant amine for reactivity with a carboxyl group on the target ligand . The synthesis involves multiple steps, including the preparation of the cereblon ligand and the PEGylated crosslinker, followed by their conjugation under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesis platforms like the Synple Automated Synthesis Platform . This platform allows for the parallel synthesis of PROTAC libraries, featuring variations in crosslinker length, composition, and E3 ligase ligand .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-amino-PEG5-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxyl groups to form amide bonds.
Conjugation Reactions: The PEGylated crosslinker allows for the conjugation of the cereblon ligand to the target protein.
Common Reagents and Conditions
Common reagents used in these reactions include carboxyl-reactive reagents and amine-reactive reagents . The reactions are typically carried out under mild conditions to preserve the integrity of the ligands and crosslinkers .
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which are used for targeted protein degradation .
Scientific Research Applications
Pomalidomide-amino-PEG5-NH2 hydrochloride has several scientific research applications, including:
Mechanism of Action
Pomalidomide-amino-PEG5-NH2 hydrochloride exerts its effects by recruiting the cereblon E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The PEGylated crosslinker facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule, ensuring efficient degradation .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG2-NH2 hydrochloride: Another PROTAC building block with a shorter PEG linker.
Pomalidomide-PEG5-C2-NH2 hydrochloride: Similar to Pomalidomide-amino-PEG5-NH2 hydrochloride but with a different linker structure.
Uniqueness
This compound is unique due to its specific PEGylated crosslinker, which provides optimal flexibility and reactivity for conjugation with target proteins . This makes it a versatile and efficient tool for targeted protein degradation studies .
Properties
Molecular Formula |
C25H35ClN4O10 |
|---|---|
Molecular Weight |
587.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C25H34N4O10.ClH/c26-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-21(31)27-18-3-1-2-17-22(18)25(34)29(24(17)33)19-4-5-20(30)28-23(19)32;/h1-3,19H,4-16,26H2,(H,27,31)(H,28,30,32);1H |
InChI Key |
VQFIXEMZYHCOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


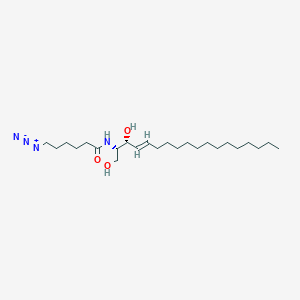
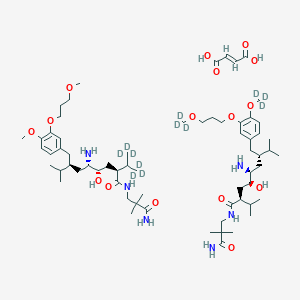
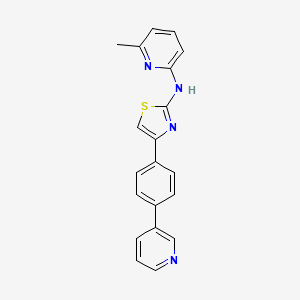
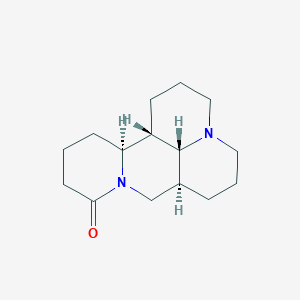

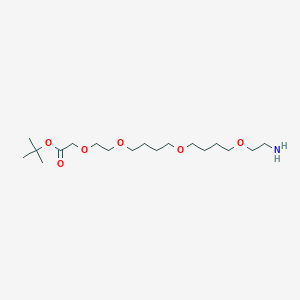
![2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid](/img/structure/B11936974.png)
![(11S)-5-fluoro-10-methylspiro[1,10-diazatricyclo[9.2.1.03,8]tetradeca-3(8),4,6-triene-12,1'-cyclopropane]-9-one](/img/structure/B11936979.png)

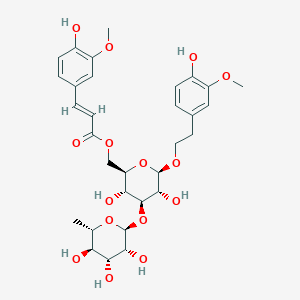
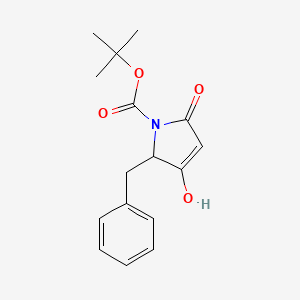
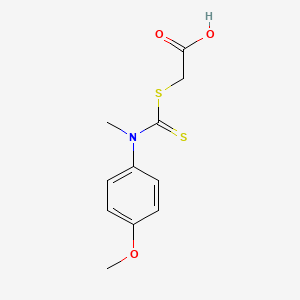
![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)
